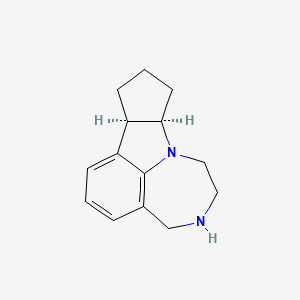

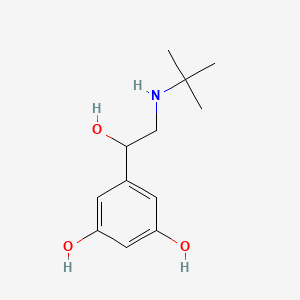

![molecular formula C19H18NaO6S B1683162 1,6,6-trimetil-10,11-dioxo-6,7,8,9,10,11-hexahidrofenantreno[1,2-b]furano-2-sulfonato de sodio CAS No. 69659-80-9](/img/structure/B1683162.png)

1,6,6-trimetil-10,11-dioxo-6,7,8,9,10,11-hexahidrofenantreno[1,2-b]furano-2-sulfonato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La tanshinona IIA sulfonato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones y estudios químicos.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se utiliza ampliamente en el tratamiento de enfermedades cardiovasculares, incluyendo la angina de pecho y el infarto de miocardio. .

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos relacionados con la salud

Mecanismo De Acción

La tanshinona IIA sulfonato de sodio ejerce sus efectos a través de varios objetivos moleculares y vías. Se dirige a los canales de potasio activados por Ca2± y la carboxilesterasa 2. También actúa como un potente modulador alostérico negativo del receptor purinérgico humano P2X7. Además, modula vías de señalización como TLR/NF-κB y MAPKs/NF-κB, y activa la vía Nrf2, que controla los niveles de expresión de varios genes con efectos citoprotectores .

Análisis Bioquímico

Biochemical Properties

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate interacts with various enzymes and proteins. It inhibits hypoxia-induced Protein Kinase G (PKG) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) downregulation in Pulmonary Artery Smooth Muscle Cells (PASMCs) and distal pulmonary arteries of rats . The suppressive effects of this compound on Transient Receptor Potential Canonical 1 and 6 (TRPC1 and TRPC6) expression in hypoxic PASMCs can be prevented by specific knockdown PKG or PPAR-γ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex of SCOP-treated mice .

Molecular Mechanism

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate exerts its effects at the molecular level through various mechanisms. It inhibits the activity of Cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner by the Human Liver Microsomes (HLMs) and CYP3A4 isoform .

Dosage Effects in Animal Models

In animal models, the effects of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate vary with different dosages. For instance, at dosages of 10 mg/kg and 20 mg/kg, it shortens escape latency, increases crossing times of the original position of the platform, and increases the time spent in the target quadrant .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

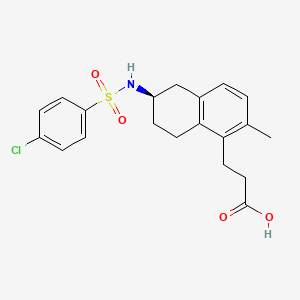

La preparación de tanshinona IIA sulfonato de sodio implica una reacción de sulfonación de tanshinona IIA. En un solvente orgánico, se utiliza trióxido de azufre o un compuesto de trióxido de azufre para llevar a cabo la reacción de sulfonación sobre la tanshinona IIA. Después de la reacción, la solución se filtra y la torta de filtro se lava con un solvente orgánico para eliminar las materias primas no reaccionadas y otras impurezas. La torta de filtro obtenida se disuelve luego y se convierte en tanshinona IIA sulfonato de sodio utilizando un reactivo que contiene sodio .

Métodos de Producción Industrial

La producción industrial de tanshinona IIA sulfonato de sodio típicamente emplea un solvente mixto que comprende ácido sulfúrico concentrado, ácido acético y anhídrido acético para la reacción de sulfonación. Este método tiene una fuerte corrosividad y causa una contaminación ambiental significativa. Un método alternativo utiliza trióxido de azufre o mezclas de trióxido de azufre en solventes orgánicos, que se consumen completamente al final de la reacción, lo que resulta en menos contaminación y un mayor rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tanshinona IIA sulfonato de sodio sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes productos de oxidación.

Reducción: Puede reducirse bajo condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el grupo sulfonato

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen trióxido de azufre para la sulfonación, agentes reductores para reacciones de reducción y agentes oxidantes para reacciones de oxidación. Las condiciones varían según la reacción deseada, pero típicamente implican temperaturas controladas y solventes específicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de tanshinona IIA sulfonato de sodio, que exhiben diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

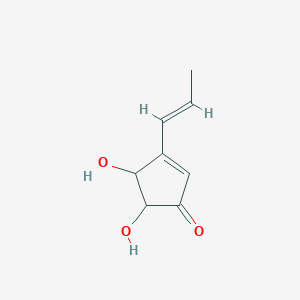

Tanshinona IIA: El compuesto principal de la tanshinona IIA sulfonato de sodio, conocido por sus propiedades lipofílicas y efectos farmacológicos similares.

Tanshinona I: Otro derivado de la tanshinona con propiedades similares pero diferentes objetivos moleculares.

Criptotanshinona: Un compuesto relacionado con distintas actividades farmacológicas

Singularidad

La tanshinona IIA sulfonato de sodio es única debido a su solubilidad en agua, que mejora su biodisponibilidad y eficacia terapéutica en comparación con su compuesto principal, la tanshinona IIA. Esto la hace particularmente efectiva en el tratamiento de enfermedades cardiovasculares y otras afecciones en las que la solubilidad en agua es crucial para la administración de fármacos .

Propiedades

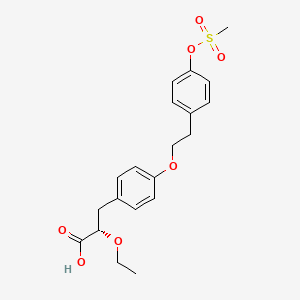

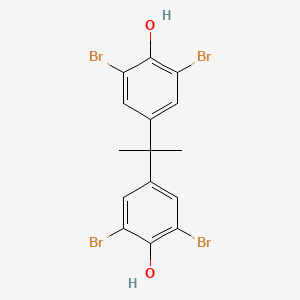

Número CAS |

69659-80-9 |

|---|---|

Fórmula molecular |

C19H18NaO6S |

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |

InChI |

InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24); |

Clave InChI |

PUARXSTWTFFKFU-UHFFFAOYSA-N |

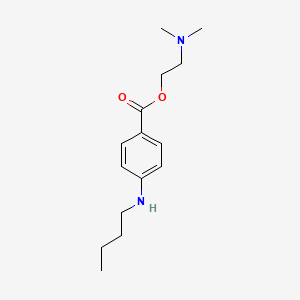

SMILES |

O=S(C1=C(C)C(C(C(C2=C3C=CC4=C2CCCC4(C)C)=O)=O)=C3O1)([O-])=O.[Na+] |

SMILES isomérico |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

69659-80-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

danshen-201 DS-201 sodium tanshinone II A sulfonate sodium tanshinone IIA sulfonate tanshinone II A sodium sulfonate tanshinone IIA sulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

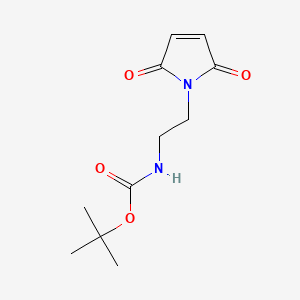

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.